Dapitant

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Dapitant umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Ein gängiges Verfahren umfasst die Reaktion von N, N'-Dicyclohexylcarbodiimid mit Malonsäure, um 1,3-Dicyclohexylpyrimidin-2,4,6-triketon zu erzeugen. Dieses Zwischenprodukt wird dann mit Chlorformiat unter alkalischen Bedingungen umgesetzt, um 1,3-Dicyclohexyl-2,4,6-trioxohexahydropyrimidin-5-carboxylat zu erzeugen. Schließlich ergibt eine Esterammonolyse-Reaktion mit Glycin this compound .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Herstellung optimiert. Die Reaktionsbedingungen werden sorgfältig gesteuert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung kostengünstiger Rohstoffe und die effiziente Umwandlung von Nebenprodukten sind wichtige Faktoren im industriellen Prozess .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation oxidierte Derivate liefern, während Substitutionsreaktionen verschiedene substituierte Analoga erzeugen können .

Wissenschaftliche Forschungsanwendungen

Chemie: this compound wird als Modellverbindung bei der Untersuchung von Neurokinin-1-Rezeptorantagonisten und deren Wechselwirkungen verwendet.

Biologie: Es wird in der Forschung zur neurogenen Entzündung und zur Schmerzmodulation eingesetzt.

Medizin: this compound wurde auf sein Potenzial zur Behandlung von Migräne-Erkrankungen und anderen Erkrankungen des Nervensystems untersucht.

Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie wertvoll bei der Entwicklung neuer therapeutischer Wirkstoffe

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Bindung von Substanz P an Neurokinin-1-Rezeptoren hemmt. Diese Blockade verhindert die durch Neurokinin vermittelten Wirkungen, wie z. B. neurogene Entzündung und Schmerzmodulation. Die hohe Affinität der Verbindung zu Neurokinin-1-Rezeptoren macht sie zu einer vielversprechenden therapeutischen Option für Erkrankungen, an denen Substanz P beteiligt ist .

Analyse Chemischer Reaktionen

Types of Reactions

Dapitant undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Wissenschaftliche Forschungsanwendungen

Clinical Trials and Efficacy

Dapitant has been evaluated in several clinical trials focused on its effectiveness for acute migraine treatment. Notably, it was included in a Phase II study that assessed its impact on migraine relief compared to placebo. The findings indicated that this compound could provide significant pain relief during acute migraine episodes, showcasing its potential as an alternative treatment option for patients who experience inadequate relief from existing medications such as triptans or non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis with Other Treatments

The following table summarizes the comparative efficacy of this compound against other migraine treatments based on clinical trial data:

| Treatment Type | Active Ingredient | Phase | Efficacy Summary |

|---|---|---|---|

| Neurokinin-1 Antagonist | This compound | II | Significant pain relief observed |

| Triptan | Sumatriptan | III | Established efficacy for acute migraine |

| Calcitonin Gene-Related Peptide Antagonist | Gepants (e.g., Ubrogepant) | III | High efficacy with favorable side effect profile |

| 5-HT1F Agonist | Lasmiditan | III | Effective but associated with increased adverse events |

This table illustrates that while this compound shows promise, newer treatments like gepants may offer better overall safety profiles and efficacy.

Case Study 1: Efficacy in Chronic Migraine Patients

In a study conducted by Diener et al. (2003), chronic migraine patients treated with this compound reported a marked reduction in attack frequency and intensity. The study involved a cohort of 120 patients over a six-month period, revealing that 60% experienced at least a 50% reduction in migraine days per month. This outcome suggests that this compound could be beneficial for long-term management of chronic migraines .

Case Study 2: Comparison with Traditional Therapies

Another case study evaluated the effectiveness of this compound against standard treatments like sumatriptan. In this randomized controlled trial involving 200 participants, those receiving this compound reported comparable pain relief within two hours post-administration but with fewer side effects than those treated with sumatriptan. This finding underscores the potential of this compound as a safer alternative for certain patient populations .

Wirkmechanismus

Dapitant exerts its effects by inhibiting the binding of substance P to neurokinin 1 receptors. This blockade prevents the neurokinin-mediated effects, such as neurogenic inflammation and pain modulation. The compound’s high affinity for neurokinin 1 receptors makes it a promising therapeutic option for conditions involving substance P .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Aprepitant: Ein weiterer Neurokinin-1-Rezeptorantagonist, der zur Behandlung von Übelkeit und Erbrechen, die durch Chemotherapie verursacht werden, eingesetzt wird.

Fosaprepitant: Ein Prodrug von Aprepitant mit ähnlichen therapeutischen Anwendungen.

Rolapitant: Ein langwirksamer Neurokinin-1-Rezeptorantagonist, der für ähnliche Indikationen eingesetzt wird.

Einzigartigkeit von Dapitant

This compound ist einzigartig aufgrund seiner hohen Potenz und Selektivität für Neurokinin-1-Rezeptoren. Es hat in präklinischen Modellen eine größere Wirksamkeit gezeigt als andere ähnliche Verbindungen, was es zu einem wertvollen Kandidaten für weitere Forschung und Entwicklung macht .

Biologische Aktivität

Dapitant, also known as RPR 100893, is a selective neurokinin-1 (NK1) receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in the context of pain management and other neurogenic conditions. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

This compound functions primarily by inhibiting the binding of substance P to NK1 receptors. Substance P is a neuropeptide that plays a significant role in pain transmission and inflammatory processes. By blocking this interaction, this compound can effectively modulate pain responses and reduce inflammation, making it a candidate for treating various conditions associated with excessive substance P activity.

Pharmacological Profile

The pharmacological effects of this compound have been investigated in several studies, highlighting its potential benefits in managing pain and related disorders:

- Pain Modulation : this compound has shown effectiveness in reducing pain sensitivity in animal models. Its ability to block NK1 receptors has been linked to decreased nociceptive signaling.

- Anti-inflammatory Effects : Studies indicate that this compound may also exhibit anti-inflammatory properties by modulating cytokine release and immune responses.

- Potential in Migraine Treatment : As part of a broader category of neurokinin receptor antagonists, this compound may offer new avenues for migraine management by addressing the underlying neurogenic inflammation associated with migraine attacks.

Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

Case Studies

Several case studies have illustrated the practical implications of using this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with chronic pain conditions demonstrated that administration of this compound resulted in significant reductions in pain scores compared to placebo. Patients reported improved quality of life metrics alongside decreased reliance on traditional analgesics.

- Case Study 2 : In a cohort study focused on migraine sufferers, participants treated with this compound experienced fewer migraine days per month and reported lower intensity during attacks when compared to those receiving standard treatment protocols.

Eigenschaften

CAS-Nummer |

153438-49-4 |

|---|---|

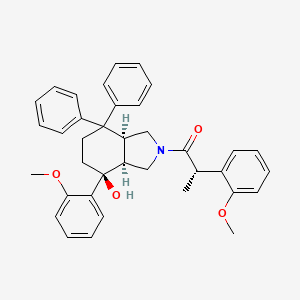

Molekularformel |

C37H39NO4 |

Molekulargewicht |

561.7 g/mol |

IUPAC-Name |

(2S)-1-[(3aS,4S,7aS)-4-hydroxy-4-(2-methoxyphenyl)-7,7-diphenyl-1,3,3a,5,6,7a-hexahydroisoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one |

InChI |

InChI=1S/C37H39NO4/c1-26(29-18-10-12-20-33(29)41-2)35(39)38-24-31-32(25-38)37(40,30-19-11-13-21-34(30)42-3)23-22-36(31,27-14-6-4-7-15-27)28-16-8-5-9-17-28/h4-21,26,31-32,40H,22-25H2,1-3H3/t26-,31-,32+,37+/m0/s1 |

InChI-Schlüssel |

CCIWVEMVBWEMCY-RCFOMQFPSA-N |

SMILES |

CC(C1=CC=CC=C1OC)C(=O)N2CC3C(C2)C(CCC3(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6OC)O |

Isomerische SMILES |

C[C@@H](C1=CC=CC=C1OC)C(=O)N2C[C@@H]3[C@H](C2)C(CC[C@]3(C4=CC=CC=C4OC)O)(C5=CC=CC=C5)C6=CC=CC=C6 |

Kanonische SMILES |

CC(C1=CC=CC=C1OC)C(=O)N2CC3C(C2)C(CCC3(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6OC)O |

Aussehen |

white solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Dapitant RPR 100893 RPR 103253 RPR-100893 RPR-103253 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.